molecular formula C16H16N4O3 B2837735 2-(4-isopropylphenyl)-N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)acetamide CAS No. 946362-90-9

2-(4-isopropylphenyl)-N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)acetamide

Cat. No. B2837735
CAS RN: 946362-90-9
M. Wt: 312.329
InChI Key: TYSPIBAOWVPXKE-UHFFFAOYSA-N
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Description

2-(4-isopropylphenyl)-N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)acetamide, also known as IPA-3, is a small molecule inhibitor that has been widely used in scientific research to study the role of Rho GTPases in various cellular processes.

Scientific Research Applications

Synthesis and Evaluation as Corrosion Inhibitors

A study by Yıldırım and Cetin (2008) discusses the synthesis of derivatives that include isoxazolidine and isoxazoline through 1,3-dipolar cycloaddition reactions, characterized by their physical properties and evaluated for corrosion prevention efficiencies. These compounds showed promising inhibition efficiencies, suggesting potential applications of similar structures in corrosion inhibition in acidic and oil mediums Yıldırım & Cetin, 2008.

Antimicrobial and Hemolytic Activity

Gul et al. (2017) synthesized a series of 2,5-disubstituted 1,3,4-oxadiazole compounds, demonstrating significant antimicrobial and hemolytic activities. This research indicates that structurally similar compounds could be effective against a range of microbial species, with some showing less toxicity and potential for further biological screening Gul et al., 2017.

Enzyme Inhibitory Potential

A novel synthetic route by Iftikhar et al. (2019) led to the creation of 1,3,4-oxadiazole derivatives with potent α-glucosidase inhibitory potential, showcasing how derivatives of this class can serve as promising drug leads. The study highlighted molecular modeling and ADME predictions to support their findings, pointing towards the potential medical applications of these compounds Iftikhar et al., 2019.

Photoinitiator for Polymer Networks

Research into novel photoinitiators for polymer networks by Batibay et al. (2020) detailed the synthesis of 2-(9-Oxo-9H-thioxanthene-2-yloxy)-N-(3-silsesquioxanylpropyl) acetamide. This compound was utilized as a one-component nano-photoinitiator demonstrating the potential of similar structures in the development of robust polymer/filler networks with enhanced thermal stability Batibay et al., 2020.

properties

IUPAC Name

N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]-2-(4-propan-2-ylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O3/c1-10(2)12-5-3-11(4-6-12)9-14(21)18-16-20-19-15(22-16)13-7-8-17-23-13/h3-8,10H,9H2,1-2H3,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYSPIBAOWVPXKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)CC(=O)NC2=NN=C(O2)C3=CC=NO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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